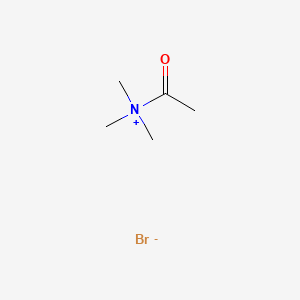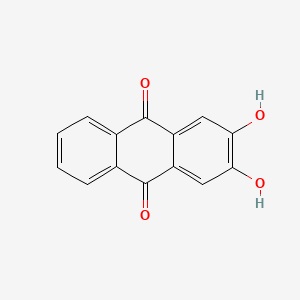
6,7-Dichloro-2-phenyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in proteomics research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-phenyl-4-quinolinol typically involves the chlorination of 2-phenyl-4-quinolinol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
6,7-Dichloro-2-phenyl-4-quinolinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2-phenyl-4-quinolinol involves its interaction with various molecular targets. It acts as a bidentate chelator, binding to metal ions that are essential cofactors for many enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects . The compound also interacts with DNA and proteins, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline:
2,4-Dichloro-6,7-dimethoxyquinazoline: Another related compound with different substituents and uses.
Uniqueness
6,7-Dichloro-2-phenyl-4-quinolinol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and interact with biomolecules makes it a valuable tool in various research fields .
Propriétés
| 1070879-79-6 | |
Formule moléculaire |
C15H9Cl2NO |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
6,7-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-11-6-10-14(7-12(11)17)18-13(8-15(10)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Clé InChI |
KSDAYAXRHSLVSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)

